molecular formula C7H2F2IN B8209343 3,5-Difluoro-4-iodobenzonitrile

3,5-Difluoro-4-iodobenzonitrile

Cat. No. B8209343
M. Wt: 265.00 g/mol
InChI Key: SQAVWWSXCRRSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-iodobenzonitrile is a useful research compound. Its molecular formula is C7H2F2IN and its molecular weight is 265.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-4-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Intermediate for Herbicides : 3,4-Difluorobenzonitrile serves as an important intermediate in synthesizing selective herbicides like cyhalofop butyl, following a process involving amidation, dehydration, and fluorination (Cheng Zhi-ming, 2006).

  • Halogen-Exchange Fluorination : This method is used for synthesizing 3,4-difluorobenzonitrile and monofluorobenzonitriles from chlorobenzonitrile derivatives, with 4-chloro-3-fluorobenzonitrile being a key intermediate (H. Suzuki & Y. Kimura, 1991).

  • Crystal Engineering Applications : The pressure-induced shortening of 4-iodobenzonitrile crystals can enhance chain formation and intermolecular interactions, which is significant for crystal engineering applications (N. Giordano & S. Parsons, 2017).

  • Meisenheimer Complex Formation : 3,5-Dinitrobenzonitrile and 3,5-dinitrobenzotrifluoride can form Meisenheimer complexes with various nucleophiles, with attack at both 2- and 4-positions in some cases (M. I. Foreman & R. Foster, 1969).

  • Two-Dimensional Isostructuality in Solvates : 3,5-Dichloro-4-hydroxybenzonitrile and its solvates exhibit extreme isostructuality, forming similar chains bound together by X...X interactions to form planar sheets (D. Britton, 2006).

  • Photoacoustic Spectroscopy : The photoacoustic spectroscope reveals two electronic transitions in six isomeric difluorobenzonitriles, with origins in agreement with the additive rule (K. Ramu, C. Rao, & C. Santhamma, 1993).

  • Compressibility and Phase Transition : Pressure increases the compressibility of halogen bonding in 4-iodobenzonitrile, leading to a transition to a triclinic phase and affecting resistance and optical transmittance (N. Giordano et al., 2019).

  • Halogen-Cyano Interactions : Iodobenzonitrile's halogen-cyano interactions are stronger than those in fluorobenzonitrile and bromobenzonitrile, impacting phase transition thermodynamics (Inês M. Rocha et al., 2013).

properties

IUPAC Name

3,5-difluoro-4-iodobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2IN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAVWWSXCRRSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-iodobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-iodobenzonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-iodobenzonitrile
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-4-iodobenzonitrile
Reactant of Route 4
Reactant of Route 4
3,5-Difluoro-4-iodobenzonitrile
Reactant of Route 5
3,5-Difluoro-4-iodobenzonitrile
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-4-iodobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.